Penaeidin-1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
YRGGYTGPIPRPPPIGRPPLRLVVCACYRLS |
Origin of Product |
United States |
Discovery, Identification, and Early Characterization of Penaeidin 1
Isolation from Litopenaeus vannamei Hemocytes
The initial isolation and identification of the penaeidin family of peptides occurred in the Pacific white shrimp, Litopenaeus vannamei (formerly Penaeus vannamei). researchgate.netnih.govnih.gov Researchers isolated these novel antimicrobial peptides from the hemolymph of shrimp that had not been experimentally challenged with pathogens. nih.govresearchgate.netifremer.fr The purification process involved separating total proteins from a pool of hemocytes, the immune cells of shrimp, using reversed-phase high-pressure liquid chromatography. nih.govresearchgate.net
The hemocytes were identified as the primary site for the production and storage of these peptides. vliz.be Penaeidins are stored within the granulocytes, a type of hemocyte, and are released into the hemolymph upon microbial stimulation. scispace.com This release mechanism suggests a crucial role for penaeidins as a first-line defense against invading pathogens. vliz.be The initial study successfully isolated three distinct peptides, which were subsequently named Penaeidin-1, Penaeidin-2, and Penaeidin-3. nih.govvliz.be
Initial Characterization of Penaeidin Classes (this compound, -2, -3)
The three initially identified penaeidins were found to be highly homologous molecules. vliz.be this compound and Penaeidin-2 are composed of 50 amino acid residues, while Penaeidin-3 consists of 62 residues. vliz.be These peptides are characterized by a unique structure, combining a proline-rich N-terminal domain and a C-terminal domain containing six cysteine residues that form three intramolecular disulfide bridges. researchgate.netvliz.bevliz.be This dual-domain structure is a distinctive feature among antimicrobial peptides. ifremer.fr
Structurally, the N-terminal proline-rich region is relatively unconstrained, while the C-terminal cysteine-rich domain has a well-defined structure stabilized by the disulfide bonds. ifremer.fr Functionally, the proline-rich domain is thought to be involved in recognizing and interacting with the membranes of target microorganisms. vliz.be The initial characterization also revealed that these peptides are highly cationic. vliz.be
The antimicrobial activity of these newly discovered peptides was established, showing efficacy against both fungi and bacteria, with a more pronounced effect against Gram-positive bacteria. nih.govresearchgate.net For instance, they demonstrated a bactericidal effect against Bacillus megaterium and a bacteriostatic effect on Micrococcus luteus. vliz.bevliz.be
| Penaeidin Class | Number of Amino Acids | Molecular Weight (Da) | Calculated Isoelectric Point (pI) |
|---|---|---|---|
| This compound | 50 | 5480 | 9.34 vliz.be |
| Penaeidin-2 | 50 | 5520 | 9.34 vliz.be |
| Penaeidin-3 | 62 | 6617.4 | 9.84 vliz.be |
Reclassification and Relationship of this compound to Other Isoforms
Following the initial discovery, further research and phylogenetic analysis led to a reclassification of the penaeidin family. It was determined that this compound and Penaeidin-2 are not distinct classes but rather isoforms of the same class. researchgate.netifremer.fr Consequently, this compound is now considered a variant of Penaeidin-2. nih.gov This reclassification combined the original classes 1 and 2. researchgate.net
Genetics, Genomics, and Evolution of Penaeidin 1
Genomic Organization of Penaeidin Genes
The diversity of penaeidin classes and their isoforms is rooted in their genomic organization. Research has shown that distinct penaeidin classes are encoded by unique genes. nih.gov For instance, in Litopenaeus vannamei, the PEN2, PEN3, and PEN4 classes are each transcribed from a separate gene. nih.gov The variability seen within each class, known as isoform diversity, arises from polymorphism within each specific gene locus. nih.gov
Penaeidin genes are characterized by a unique molecular structure that includes a highly conserved leader peptide, an N-terminal proline-rich domain (PRD), and a C-terminal cysteine-rich domain (CRD). nih.govcapes.gov.br The genomic structure of some penaeidin genes reveals a two-exon arrangement, where these distinct domains are encoded by separate exons. nih.gov This genomic feature has led to the hypothesis that the ancestral penaeidin gene may have formed through the juxtaposition of two separate genes during crustacean evolution. nih.gov
The expression of penaeidin genes is primarily localized in hemocytes, the shrimp's immune cells, where the peptides are stored in cytoplasmic granules and released upon microbial challenge. scispace.comuniprot.org They are also found in other highly vascularized tissues, suggesting a systemic role in immunity. nih.gov
Evolutionary Trajectory of Penaeidins
The evolution of the penaeidin gene family is a compelling example of adaptation at the molecular level, driven by the constant pressure of pathogens.
Evidence of Gene Duplication
The diversity of the penaeidin family is largely attributed to gene duplication events. core.ac.uknih.govresearchgate.net Phylogenetic analyses of penaeidin nucleotide sequences from various shrimp species consistently show that different classes of penaeidins form distinct clusters. core.ac.uk This clustering pattern strongly suggests that the various penaeidin classes are paralogous, meaning they arose from duplication of a common ancestral gene. researchgate.net
Following duplication, these new gene copies have undergone diversification, leading to the specialized functions and expression patterns seen in the different penaeidin classes today. For example, the PEN3 gene is found widely among penaeid shrimps, while PEN1/2, PEN4, and PEN5 genes have a more restricted distribution, suggesting a complex history of gene duplication and loss in different shrimp lineages. mdpi.comresearchgate.net
Comparative Genomics with Other Arthropod AMPs
When compared to other antimicrobial peptides in arthropods, penaeidins exhibit a unique chimeric structure, combining a proline-rich domain and a cysteine-rich domain. nih.govvliz.be This structure sets them apart from other well-known arthropod AMPs like defensins and cecropins. nih.gov
While the individual domains of penaeidins share similarities with other AMPs, the combination of the two is specific to penaeid shrimp. nih.govvliz.be For example, the proline-rich domain of a penaeidin shows some identity with bactenecin (B179754) from cows, while the cysteine-rich domain is comparable to defensins found in insects and even humans. nih.gov This has led to the hypothesis that the penaeidin gene may have evolved through the fusion of two distinct ancestral genes. nih.gov
Comparative genomic studies reveal that while some AMP families like anti-lipopolysaccharide factors (ALFs) and crustins are conserved across a broader range of malacostracan crustaceans, penaeidins appear to be restricted to the Penaeidae family. mdpi.comnih.govifremer.fr This suggests a more recent evolutionary origin or a lineage-specific diversification for this particular AMP family. The rapid evolution and diversification of penaeidins underscore their critical role in the specialized immune defense of shrimp against the specific pathogens they encounter in their marine environments. nih.gov
| AMP Family | Distribution in Arthropods | Key Structural Features |
| Penaeidins | Restricted to Penaeid shrimp. mdpi.comifremer.fr | Proline-rich domain (PRD) linked to a Cysteine-rich domain (CRD). mdpi.comnih.gov |
| Defensins | Widespread in insects, crustaceans, and other animals. vliz.benih.gov | Cysteine-stabilized alpha-beta motif. |
| Cecropins | Primarily found in insects. nih.gov | Linear, alpha-helical peptides without cysteine residues. |
| Crustins | Found in various crustaceans. mdpi.comnih.gov | Cysteine-rich, often with a whey acidic protein (WAP) domain. mdpi.com |
| Anti-lipopolysaccharide factors (ALFs) | Found in various crustaceans. nih.govmdpi.com | LPS-binding domain. mdpi.com |
Biosynthesis, Expression, and Regulation of Penaeidin 1
Cellular and Tissue Localization of Penaeidin Synthesis
The production of Penaeidin-1 is highly localized to specific cells and tissues, ensuring its strategic placement for immune defense.
The primary site for the synthesis of penaeidins, including this compound, is the shrimp's blood cells, known as hemocytes. nih.govnih.gov Research has consistently shown that penaeidin mRNA and the resulting peptides are specifically localized to granular hemocytes (granulocytes). nih.gov These cells are a key component of the crustacean immune system. revistabionatura.com Further immunogold experiments have confirmed that penaeidins are found within both large-granule and small-granule hemocytes. ifremer.frresearchgate.net In contrast, another major type of blood cell, the hyaline hemocyte, appears to be devoid of penaeidins and is not involved in their synthesis. nih.govifremer.fr
Following their synthesis, penaeidin peptides are not immediately secreted. Instead, they are packaged and stored in a mature, active form within the cytoplasmic granules of the granulocytes. nih.govbiologists.comscispace.com Ultrastructural studies using immunocytochemistry have provided direct evidence for this storage, revealing the localization of penaeidins within these specific organelles. nih.govifremer.frresearchgate.netresearchgate.net This storage mechanism allows the shrimp to maintain a ready reservoir of the antimicrobial peptide, which can be rapidly deployed upon detection of an invading pathogen. vliz.be The release from these granules is a critical step in the immune response. nih.gov
While the primary production and storage site is the granulocyte, penaeidin expression is also detected in various highly vascularized tissues. nih.gov These include the heart, gills, and hematopoietic tissues, which are naturally rich in circulating hemocytes. ifremer.frscispace.com The presence of penaeidins in these locations is attributed to the constant infiltration and circulation of the peptide-laden hemocytes throughout the shrimp's open circulatory system, rather than synthesis in these tissues themselves. revistabionatura.comscispace.com This distribution ensures that the antimicrobial peptides are positioned at key sites of potential pathogen entry.
Table 1: Cellular and Tissue Localization of this compound Synthesis
| Location | Function | Key Research Findings |
|---|---|---|
| Granular Hemocytes | Primary Synthesis | Penaeidin mRNA and proteins are restricted to granulocytes; hyaline cells do not express the peptide. nih.govnih.gov |
| Cytoplasmic Granules | Storage | Mature peptides are stored in the cytoplasmic granules of both large- and small-granule hemocytes. nih.govifremer.frresearchgate.net |
| Vascular Tissues (Heart, Gills) | Distribution | Presence is due to the circulation and infiltration of penaeidin-containing hemocytes. scispace.comnih.gov |
Storage in Cytoplasmic Granules
Transcriptional and Translational Regulation
The expression of this compound is managed through both continuous production and inducible responses, highlighting a dual-strategy defense mechanism.
This compound is constitutively expressed, meaning it is continuously produced in healthy, immunologically unchallenged shrimp. ifremer.frbiologists.com High levels of penaeidin mRNA have been consistently measured in the hemocytes of normal shrimp, indicating a constant state of readiness. ifremer.frresearchgate.net This constitutive expression is also observed in tissues frequently populated by hemocytes, such as the heart, gills, hepatopancreas, and intestine. nih.gov This baseline level of expression ensures that a first line of defense is always present. capes.gov.br
When a shrimp encounters a microbial threat, the regulation of penaeidin expression becomes highly dynamic. The response involves two distinct phases: an immediate release of stored peptides followed by a modulation of gene expression. nih.gov
Upon microbial stimulation, stored penaeidins are rapidly released from the hemocyte granules into the plasma, leading to a swift increase in their circulating concentration. nih.govbiologists.com This release is often accompanied by the migration of granulocytes to the site of infection, resulting in a localized and massive delivery of the antimicrobial peptides. nih.govnih.gov This process can involve a novel phenomenon of intracellular degranulation, which may be followed by the lysis of the hemocyte to release its contents. nih.gov
The transcriptional regulation is more complex. Studies have shown that in the initial hours (e.g., within 3 hours) following a microbial challenge, the levels of penaeidin mRNA in the remaining circulating hemocytes can actually decrease. nih.govbiologists.com This is likely due to the migration and degranulation of the mature, peptide-filled hemocytes. nih.gov However, this initial drop is followed by a systemic reaction. At later time points, such as 6 to 24 hours post-infection, penaeidin mRNA transcription is significantly upregulated. nih.govnih.gov This increase is associated with the appearance of a new population of hemocytes that exhibit heightened transcriptional activity, likely as part of a hemocyte proliferation process to replenish the immune cell population and mount a sustained defense. nih.gov
Table 2: Regulation of this compound Expression in Response to Microbial Challenge
| Microbial Stimulant | Time Post-Challenge | Observed Effect | Source Organism |
|---|---|---|---|
| Heat-killed bacteria | 1-3 hours | Penaeidin mRNA levels decrease in circulating hemocytes. nih.govbiologists.com | Penaeus vannamei |
| Heat-killed bacteria | 3-72 hours | Penaeidin concentration increases in plasma. biologists.com | Penaeus vannamei |
| Vibrio parahaemolyticus | 6 hours | Penaeidin mRNA expression is upregulated. nih.gov | Fenneropenaeus indicus |
| Vibrio injection | First 12 hours | Massive local release of peptides at the infection site due to hemocyte migration. nih.gov | Penaeid shrimp |
| Vibrio injection | After 12 hours | Appearance of a new hemocyte population with increased penaeidin transcriptional activity. nih.gov | Penaeid shrimp |
Regulation in Response to Microbial Challenge
In Vitro Production and Engineering
The unique properties of penaeidins have driven research into their production outside of their native shrimp hosts. Both recombinant expression systems and chemical synthesis have been explored for the in vitro production of this compound and its isoforms.
Recombinant Expression Systems (e.g., Yeast)
Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, has proven to be a suitable host for the recombinant expression of penaeidins. nih.govcapes.gov.br These eukaryotic systems are advantageous for producing complex proteins like penaeidins that contain disulfide bonds. nih.gov
Researchers have successfully expressed Penaeidin-2 and Penaeidin-3a in Saccharomyces cerevisiae, demonstrating that yeast is capable of producing functional penaeidins on a large scale. nih.gov The recombinant peptides were found to be almost indistinguishable in activity from their native counterparts. nih.gov Similarly, a penaeidin from Fenneropenaeus chinensis was successfully produced using the methylotrophic yeast Pichia pastoris. nih.govcapes.gov.br This system yielded high levels of the recombinant peptide. capes.gov.br
The table below highlights some of the key findings from recombinant penaeidin expression in yeast.
| Yeast System | Penaeidin Produced | Key Findings |
| Saccharomyces cerevisiae | Penaeidin-2, Penaeidin-3a | - Appropriate for large-scale production of functional penaeidins. nih.gov - Recombinant peptides showed activity nearly identical to native molecules. nih.gov |
| Pichia pastoris | Ch-penaeidin (Fenneropenaeus chinensis) | - Achieved high-level expression (108 mg/L). capes.gov.br - Recombinant product had additional N-terminal residues which may have slightly altered its activity. capes.gov.br |
Chemical Synthesis of Penaeidin Isoforms
Chemical synthesis offers an alternative and, in some cases, more precise method for producing penaeidin isoforms. scispace.com This approach is particularly advantageous for producing peptides of the size of penaeidins, especially those with two distinct domains. nih.gov Solid-phase peptide synthesis (SPPS) has been used to create segments corresponding to the proline-rich and cysteine-rich domains of penaeidins. musc.edu These segments can then be joined together through a process called native chemical ligation to form the full-length peptide. scispace.commusc.edu
A significant benefit of chemical synthesis is the ability to introduce specific post-translational modifications, such as the C-terminal amidation found in native penaeidins, which can be difficult to achieve in recombinant systems. scispace.commusc.edu This allows for the production of a chemically defined and highly pure peptide that is identical to the native structure. musc.edu Furthermore, chemical synthesis avoids potential issues of non-native modifications like glycosylation that can occur in recombinant expression systems. scispace.com
The synthesis of a Penaeidin class 4 isoform from Litopenaeus setiferus demonstrated the efficiency of this approach. musc.edu This method has also been used to produce an isoform of penaeidin class 3, allowing for direct functional comparisons between different classes. nih.govnih.gov The ability to synthesize specific domains, such as the proline-rich domain, also allows for more detailed structure-function relationship studies. nih.govscispace.com
The table below outlines the advantages of chemical synthesis for producing penaeidins.
| Advantage | Description |
| Precision | Allows for the creation of a chemically defined and highly pure peptide identical to the native structure. musc.edu |
| Post-Translational Modifications | Enables the incorporation of native modifications like C-terminal amidation. scispace.commusc.edu |
| Avoidance of Non-Native Modifications | Prevents undesired modifications such as glycosylation that can occur in recombinant systems. scispace.com |
| Structure-Function Studies | Facilitates the synthesis of individual domains for detailed functional analysis. nih.govscispace.com |
Biological Functions and Immunological Roles of Penaeidin 1
Role in Shrimp Innate Immunity
As invertebrates, shrimp lack an adaptive immune system and depend entirely on their innate immunity to combat infections. researchgate.net Penaeidin-1 plays a fundamental role in this system, acting as a ready-to-use effector molecule stored within the shrimp's immune cells.
The production and deployment of antimicrobial peptides represent a primary, first-line host defense mechanism against a wide array of pathogens. vliz.beresearchgate.net this compound, along with other penaeidins, is constitutively synthesized and stored in the cytoplasmic granules of specific immune cells called granular hemocytes. nih.gov When a shrimp encounters a microbial challenge, such as bacteria or fungi, these granulocytes release their penaeidin-containing granules into the hemolymph (blood). vliz.benih.gov This rapid release mechanism ensures that a high concentration of the peptide is quickly available at the site of infection or injury to neutralize invading microbes. nih.gov The expression of penaeidins is primarily localized in hemocytes and highly vascular tissues, positioning them for a swift response to systemic infections. nih.gov
The innate immune system of shrimp consists of both cellular and humoral responses. The humoral response involves soluble molecules in the hemolymph that recognize and eliminate pathogens. This compound is a key effector of this humoral response. researchgate.net Upon immune stimulation, penaeidins are secreted or released from hemocytes into the plasma. vliz.benih.gov An increase in plasma penaeidin concentration is observed following a microbial challenge, confirming their active role in the systemic humoral defense. nih.gov Their presence in the hemolymph allows them to directly interact with and inhibit the growth of pathogens circulating within the shrimp's body.
First-Line Host Defense Mechanism
Immunomodulatory Activities
Beyond its direct antimicrobial function, this compound acts as an immunomodulatory molecule, influencing the behavior of immune cells and orchestrating key defense processes. It is considered a dual-function molecule, serving as both an antimicrobial peptide and a cytokine-like molecule. scispace.comntou.edu.tw
Penaeidins have been identified as possessing cytokine-like functions, acting as signaling molecules that modulate the immune response. researchgate.netscispace.com Specifically, the proline-rich domain (PRD) of the penaeidin molecule is reported to have cytokine activity. scispace.comntou.edu.tw Studies on tiger shrimp (Penaeus monodon) have shown that penaeidin can act as a pro-inflammatory cytokine, helping to initiate and regulate inflammatory responses at sites of injury or infection. researchgate.netresearchgate.net This function is critical for coordinating the complex series of events that lead to pathogen clearance and tissue repair.
A crucial aspect of the shrimp immune response is the ability of hemocytes to migrate to and accumulate at sites of infection or wounding. This compound plays a significant role in this process. It has been demonstrated that penaeidins promote the adhesion of granulocytes and semi-granulocytes, which are types of hemocytes. researchgate.netnih.gov This adhesion is mediated through the integrin signaling pathway. nih.gov Research has shown that penaeidin directs the migration of penaeidin-positive granulocytes toward inflammatory foci. researchgate.netntou.edu.tw This targeted migration ensures that a high concentration of both immune cells and the antimicrobial peptides they carry are delivered precisely where they are needed most. researchgate.netnih.gov
The table below summarizes findings from a study on Penaeus monodon where knocking down penaeidin expression affected genes associated with cell adhesion. researchgate.netnih.gov
| Gene | Function | Effect of Penaeidin Knockdown |
| Integrin-beta | Cell adhesion molecule | 91% decrease in expression |
| Collagen | Extracellular matrix component | 64% decrease in expression |
| Collagenase | Enzyme that breaks down collagen | 396% increase in expression |
This interactive table illustrates how Penaeidin influences the expression of molecules critical for hemocyte adhesion and tissue integrity. researchgate.netnih.gov
This compound is directly involved in the inflammatory and wound healing processes in shrimp. researchgate.net When a shrimp is wounded, penaeidin expression increases in the wound tissue while decreasing in circulating hemocytes, suggesting a targeted migration of penaeidin-producing cells to the site of injury. researchgate.net At the wound site, this compound serves a dual purpose: its antimicrobial properties help to prevent infection, while its cytokine-like activity attracts other hemocytes to the area to form a cellular plug and initiate repairs. scispace.comntou.edu.tw Furthermore, the demonstrated chitin-binding activity of penaeidins suggests they may play a role in the synthesis and repair of the shrimp's chitinous cuticle, a critical component of wound healing. vliz.benih.gov The peptide helps to orchestrate the wound-induced inflammation response by directing granulocyte migration, which is essential for clearing debris and pathogens. researchgate.netntou.edu.tw
Influence on Hemocyte Adhesion and Migration
Contribution to Overall Disease Resistance
This compound is a cornerstone of the shrimp's innate immunity, and its expression levels are directly linked to the animal's capacity to resist and survive infections. cabidigitallibrary.orgifremer.fr The peptide's multifaceted functions—encompassing direct killing of pathogens, inhibition of their growth, and coordination of the cellular immune response—collectively enhance the shrimp's resilience against a variety of diseases.
Research has consistently shown that the expression of penaeidin genes is significantly upregulated in response to bacterial challenges, such as with Vibrio species. nih.govifremer.fr For instance, after infection with Vibrio anguillarum, penaeidin expression initially drops but then increases to levels surpassing those in non-stimulated shrimp, indicating a clear role in the antimicrobial response. aosocean.com Similarly, studies on shrimp lines selected for higher survival rates against Vibrio penaeicida infections revealed significantly higher transcript levels of certain antimicrobial peptides, including penaeidins, compared to non-selected lines. ifremer.fr
In the context of viral diseases, the role is more complex but equally critical. In shrimp that survived infection with White Spot Syndrome Virus (WSSV), the expression of several immune-related genes, including penaeidins, was significantly higher than in shrimp that succumbed to the infection. cabidigitallibrary.org This suggests that a robust expression of penaeidins is a key component of a successful antiviral defense, and its level can serve as a biomarker for selecting broodstock with better disease resistance. cabidigitallibrary.org
Furthermore, the contribution of penaeidins to disease resistance is not limited to aquatic pathogens. The gene for Penaeidin 4-1, when introduced into tall fescue grass, conferred significant resistance against fungal pathogens like Rhizoctonia solani, the cause of brown patch disease. researchgate.net This demonstrates the potent and broad-spectrum nature of this peptide family and its potential for applications beyond aquaculture.
Table 3: Research Findings on this compound and Disease Resistance
| Research Focus | Pathogen/Challenge | Key Finding | Implication for Disease Resistance | Reference |
| Gene Expression Analysis | Vibrio anguillarum | U-shaped expression profile; levels eventually surpassed baseline. | Penaeidin is actively involved in the antibacterial response. | aosocean.com |
| Gene Expression in Selected Lines | Vibrio penaeicida | Shrimp lines selected for survival had higher penaeidin transcript levels. | Higher constitutive or induced penaeidin expression correlates with survival. | ifremer.fr |
| Viral Challenge Survival | White Spot Syndrome Virus (WSSV) | Surviving shrimp showed higher expression of penaeidins. | A strong penaeidin response is linked to genetic resistance to WSSV. | cabidigitallibrary.org |
| Transgenic Expression | Rhizoctonia solani (in plants) | Expression of a penaeidin gene in tall fescue conferred high resistance to the fungus. | The protective function of penaeidin is potent and transferable across species. | researchgate.net |
| Nutritional Modulation | Vibrio parahaemolyticus | Dietary supplementation with organic acids improved penaeidin expression and resistance. | Diet can enhance innate immunity by boosting penaeidin levels. | researchgate.net |
Mechanisms of Action of Penaeidin 1
Antimicrobial Activity Spectrum
Penaeidin-1 demonstrates a broad spectrum of activity, predominantly against Gram-positive bacteria and filamentous fungi. researchgate.netifremer.fr Its efficacy can vary significantly between different microbial species and even strains, exhibiting both lethal and growth-inhibitory effects.
Activity against Gram-Positive Bacteria
This compound is notably effective against Gram-positive bacteria. nih.govvliz.bevliz.beresearchgate.net Studies on various penaeidins have consistently shown potent activity against this class of bacteria. researchgate.netifremer.fr The proline-rich domain of some penaeidins has been shown to be crucial for this activity, effectively inhibiting the growth of multiple Gram-positive bacterial strains. frontiersin.org While penaeidins, in general, show strong activity against Gram-positive bacteria, their effect on Gram-negative bacteria is minimal. nih.govasm.org The minimum inhibitory concentrations (MICs) for penaeidins against Gram-positive bacteria typically fall in the range of 0.3 to 5 µM. researchgate.net
Activity against Filamentous Fungi and Yeast
Penaeidins, including this compound, exhibit significant antifungal properties, particularly against filamentous fungi. vliz.bevliz.benih.govasm.org They have been shown to inhibit the growth of a wide array of filamentous fungi, including species like Fusarium oxysporum, which is a known pathogen in shrimp. vliz.beasm.org At concentrations below the MIC, penaeidins can cause abnormal morphology in fungal hyphae, such as reduced growth and elongation. vliz.bevliz.be At higher concentrations (around 10 µM), they can have a fungicidal effect on fungal spores, preventing germination. vliz.bevliz.be The antifungal activity of penaeidins is a key area of interest, with studies demonstrating their effectiveness against various human-pathogenic fungi as well, including multiple species of Candida and Cryptococcus. nih.gov However, their activity against yeasts like Saccharomyces cerevisiae and Candida albicans has been reported as minimal or inactive. nih.govasm.org
Table 1: Antimicrobial Activity of Penaeidins
| Microorganism Type | Activity Level | Mechanism | Affected Genera |
|---|---|---|---|
| Gram-Positive Bacteria | High | Bactericidal/Bacteriostatic | Bacillus, Micrococcus |
| Filamentous Fungi | High | Fungicidal/Fungistatic | Fusarium, Candida, Cryptococcus |
| Yeast | Low/Inactive | - | Saccharomyces, Candida albicans |
| Gram-Negative Bacteria | Minimal | - | Vibrio |
Strain-Specific Inhibition Mechanisms (Bactericidal vs. Bacteriostatic)
The inhibitory action of penaeidins is not uniform across all susceptible strains; it can be either bactericidal, leading to cell death, or bacteriostatic, merely inhibiting growth. vliz.bevliz.benih.govasm.org For instance, a bactericidal effect has been observed against Bacillus megaterium, while a bacteriostatic effect is seen with Micrococcus luteus. vliz.bevliz.be This strain-specific response highlights the complex nature of the peptide's interaction with different bacterial cell surfaces and metabolisms. vliz.benih.gov A bactericidal agent is one that kills bacteria, while a bacteriostatic agent prevents their growth and reproduction, relying on the host's immune system to clear the infection. libretexts.org
Antiviral Activity (e.g., White Spot Syndrome Virus Inhibition)
Recent research has unveiled a novel antiviral role for penaeidins, specifically against the White Spot Syndrome Virus (WSSV), a major pathogen in shrimp aquaculture. biorxiv.orgnih.govnih.gov Knocking down penaeidin expression in shrimp leads to increased viral loads and susceptibility to WSSV. biorxiv.orgnih.gov Conversely, administering recombinant penaeidin proteins can rescue survival rates in penaeidin-silenced shrimp. biorxiv.org The antiviral mechanism involves direct interaction with WSSV. Penaeidins can bind to the outer surface of the WSSV virion by interacting with its structural envelope proteins. biorxiv.orgnih.gov This binding prevents the virus from entering host cells, thereby inhibiting infection. biorxiv.orgnih.gov Specifically, penaeidins like BigPEN, PEN2, and PEN3 have been shown to interact with WSSV envelope proteins, disrupting the interactions necessary for viral entry. nih.govnih.gov
Peptide-Membrane Interactions
The primary mechanism by which this compound and other antimicrobial peptides exert their effects is through interaction with and disruption of microbial cell membranes. This interaction is initiated by electrostatic forces between the cationic peptide and the negatively charged components of the microbial membrane. mdpi.com
Role of Proline-Rich Domain (PRD) in Initial Interaction
The Proline-Rich Domain (PRD) of penaeidins is hypothesized to play a crucial role in the initial recognition and interaction with the membranes of target microorganisms. vliz.be This domain is thought to be responsible for conferring a degree of target specificity to the peptide. nih.gov While the PRD of some penaeidin classes, such as class 4, has been shown to possess antimicrobial activity on its own, the PRD from other classes, like class 3, does not exhibit this activity. mdpi.com This suggests that the function of the PRD can vary between different penaeidin isoforms. mdpi.com
The structural characteristics of the PRD, such as the arrangement of proline residues, can significantly influence its function. nih.gov For instance, the presence of a polyproline II helix structure in the PRD of Penaeidin-3 has been suggested to limit the flexibility that might be necessary for antimicrobial activity, which could explain its lack of independent action. nih.gov In contrast, the PRD of this compound is characterized by a high proline content, which is a defining feature of proline-rich antimicrobial peptides (PrAMPs). frontiersin.org Specifically, the PRD of this compound contains 7 proline residues out of 24, accounting for 29% of the domain. frontiersin.org This high proline content is believed to be a key factor in its interaction with microbial surfaces. While a synthetic sequence corresponding to the proline-rich region of a penaeidin showed no antimicrobial activity in one study, it is suggested that this domain is involved in the initial binding to the microbial membrane through electrostatic interactions. vliz.bevliz.be
Role of Cysteine-Rich Domain (CRD) in Membrane Perturbation
The Cysteine-Rich Domain (CRD) is a conserved feature among penaeidins and is central to their ability to disrupt microbial membranes. vliz.be This domain is characterized by the presence of six cysteine residues that form three intramolecular disulfide bridges, which stabilize a folded structure containing an α-helix. nih.govmdpi.com This stabilized, amphipathic structure is proposed to be the primary pathogen-binding domain. ntou.edu.tw
The interaction of the CRD with the microbial membrane is thought to be the key step leading to membrane perturbation. ntou.edu.tw While the precise mechanism of membrane disruption by this compound is not fully elucidated, the general mechanisms for antimicrobial peptides, such as the "barrel-stave" or "carpet" models, are considered possibilities. nih.gov These models propose that the peptides accumulate on and integrate into the microbial membrane, leading to the formation of pores or a detergent-like effect that compromises membrane integrity. nih.gov The primary structure of the C-terminal fragment of penaeidins also shows similarity to the chitin-binding domains of some plant proteins, which may contribute to its interaction with fungal cell walls. mdpi.com
Selectivity in Membrane Binding
This compound demonstrates a clear selectivity in its antimicrobial activity, being predominantly effective against Gram-positive bacteria and filamentous fungi, while showing limited to no effect against Gram-negative bacteria under many experimental conditions. vliz.bevliz.beresearchgate.net This selectivity is a hallmark of the penaeidin family. plos.org
The basis for this selectivity is attributed to the differences in the cell wall and membrane compositions between these microbial groups. Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, while Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides (LPS). It is hypothesized that the initial interaction of this compound, likely mediated by the PRD, is more favorable with the components of Gram-positive bacterial and fungal cell envelopes. vliz.be The cationic nature of penaeidins, with a high isoelectric point, facilitates their electrostatic attraction to the negatively charged components of microbial cell surfaces. vliz.be The varying effectiveness against different bacterial strains, such as a bactericidal effect on Bacillus megaterium versus a bacteriostatic effect on Micrococcus luteus, further highlights the specific nature of these interactions. vliz.be
Table 1: Antimicrobial Spectrum of Penaeidins
| Target Microorganism | Activity Level | References |
| Gram-positive bacteria | High | vliz.bevliz.beresearchgate.net |
| Filamentous fungi | High | nih.govresearchgate.netresearchgate.net |
| Gram-negative bacteria | Low to Moderate | vliz.beresearchgate.netresearchgate.net |
Interaction with Intracellular Targets (if evidence exists for this compound specifically)
While many proline-rich antimicrobial peptides (PrAMPs) are known to exert their effects by translocating across the cell membrane and interacting with intracellular targets such as the 70S ribosome or the heat shock protein DnaK, there is currently no direct evidence to suggest that this compound specifically utilizes this mechanism. mdpi.comfrontiersin.org Research into the intracellular targets of PrAMPs has shown that they can inhibit protein synthesis, leading to bacterial cell death. frontiersin.org
However, a review of the literature indicates a lack of specific studies demonstrating an interaction between this compound and intracellular components like DnaK. frontiersin.org In contrast, a study on another member of the penaeidin family, BigPEN, revealed its ability to bind to bacterial DNA, suggesting that interaction with intracellular nucleic acids could be a potential mechanism for some penaeidins. nih.gov Nevertheless, without specific research on this compound, the hypothesis of it acting on intracellular targets remains speculative. The primary described mechanism of action for this compound is centered on the disruption of the microbial cell membrane through the synergistic action of its PRD and CRD domains. vliz.bentou.edu.tw
Interactions with Host and Pathogen Components
Chitin-Binding Activity
Penaeidins are recognized for their unique molecular structure, which includes both a proline-rich domain and a cysteine-rich domain. This structure confers the ability to bind to chitin, a key component of fungal cell walls and the exoskeletons of arthropods, including the shrimp's own cuticle. ebi.ac.uknih.gov This chitin-binding property is a critical aspect of Penaeidin-1's function in the shrimp's immune defense.
Following a microbial challenge, penaeidins are released from granular haemocytes, a type of shrimp blood cell, into the circulatory system. nih.govnih.gov Through their chitin-binding capability, these peptides can then attach to the surfaces of the shrimp's cuticle. nih.gov This localization of penaeidins on the cuticle suggests a role in preventing microbial colonization and forming a protective barrier against potential pathogens at the shrimp's most exposed surfaces.
The expression and distribution of penaeidins are closely regulated by haemocyte reactions in response to microbial invasion. nih.gov When an infection occurs, there is a migration of haemocytes to the site of infection, accompanied by a massive local release of these peptides. nih.gov The subsequent binding of penaeidins to chitin-rich structures at these sites is a key step in the shrimp's inflammatory and wound-healing processes. researchgate.net
Table 1: Summary of this compound Chitin-Binding Activity
| Feature | Description | References |
|---|---|---|
| Binding Target | Chitin | ebi.ac.uknih.govuniprot.org |
| Mechanism | The cysteine-rich domain of the peptide facilitates binding. | ebi.ac.uk |
| Location of Action | Shrimp cuticle surfaces. | nih.gov |
| Physiological Trigger | Released from granular haemocytes upon microbial challenge. | nih.govnih.gov |
| Proposed Function | Forms a protective antimicrobial layer on the cuticle, preventing pathogen colonization. | nih.govresearchgate.net |
Opsonic Activity and Phagocyte Recognition
Opsonization is a process where pathogens are coated with molecules, called opsonins, that enhance their recognition and uptake by phagocytic cells. In invertebrates like shrimp, which lack an adaptive immune system, opsonization is a vital component of the innate immune response. This compound has been implicated in this process, acting as an opsonin to facilitate the clearance of invading microbes. nih.gov
Studies have shown that when haemocytes are confronted with bacteria in vitro, penaeidins are released and subsequently cover the bacterial surfaces. nih.gov These penaeidin-coated bacteria are then more readily phagocytosed, primarily by hyaline cells, another type of haemocyte that does not produce penaeidins itself. nih.gov This suggests a cooperative effort among different haemocyte populations, where granular haemocytes release the opsonizing penaeidins, and hyaline cells carry out the phagocytosis.
The opsonic function of penaeidins is part of a broader array of recognition molecules in the shrimp's immune system. Lectins, for example, are another class of proteins that act as opsonins by recognizing carbohydrates on pathogen surfaces and promoting phagocytosis. aai.orgfrontiersin.org The combined action of molecules like penaeidins and lectins provides a robust mechanism for identifying and eliminating a wide range of pathogens.
Table 2: Research Findings on this compound Opsonic Activity
| Finding | Experimental Context | Implication | References |
|---|---|---|---|
| Penaeidins cover bacterial surfaces. | In vitro confrontation of haemocytes and bacteria. | Suggests a direct interaction between penaeidins and bacterial pathogens. | nih.gov |
| Penaeidin-positive bacteria are phagocytosed. | Observation of phagocytosis by haemocytes in vitro. | Indicates that penaeidin coating enhances recognition by phagocytic cells. | nih.gov |
| Phagocytosis is mainly by hyaline cells. | Identification of the phagocytic cell type. | Reveals a division of labor among haemocyte populations in the immune response. | nih.gov |
Interaction with Viral Envelope Proteins (for antiviral function)
In addition to their antibacterial and antifungal roles, penaeidins have demonstrated significant antiviral activity, particularly against the White Spot Syndrome Virus (WSSV), a major pathogen in shrimp aquaculture. nih.govnih.govtandfonline.com This antiviral function is mediated through direct interactions with the viral envelope proteins, which are essential for the virus to enter and infect host cells. nih.govnih.gov
Research has shown that several penaeidins, including PEN2, PEN3, and a larger variant called BigPEN, can bind to multiple WSSV envelope proteins. nih.govresearchgate.net These interactions can disrupt the normal function of the viral proteins and block the virus from entering the host cell. For instance, PEN2 has been found to competitively bind to the viral envelope protein VP24, preventing it from interacting with the host's polymeric immunoglobulin receptor (pIgR), a necessary step for viral entry. nih.govtandfonline.com Similarly, BigPEN can bind to another envelope protein, VP28, and disrupt its interaction with a host factor called Rab7, which is also involved in viral entry. nih.govtandfonline.com
The co-incubation of recombinant penaeidins with WSSV has been shown to inhibit the internalization of the virus into haemocytes. nih.gov Furthermore, all four identified penaeidins from the shrimp Litopenaeus vannamei (BigPEN, PEN2, PEN3, and PEN4) were observed to be located on the outer surface of the WSSV virion, further supporting the model of direct interaction and neutralization. nih.govresearchgate.net These findings highlight a crucial mechanism by which penaeidins protect the host from viral infections by antagonizing viral envelope proteins and blocking multiple stages of the viral infection process. nih.gov
Table 3: Penaeidin Interactions with WSSV Envelope Proteins
| Penaeidin Variant | Interacting Viral Protein(s) | Mechanism of Action | References |
|---|---|---|---|
| PEN2 | VP24 | Competitively binds to VP24, preventing its interaction with the host receptor pIgR. | nih.govtandfonline.com |
| BigPEN | VP28, other envelope proteins | Binds to VP28, disrupting its interaction with the host factor Rab7. | nih.govtandfonline.com |
| PEN3 | Various envelope proteins | Interacts with several WSSV envelope proteins to inhibit viral entry. | nih.govresearchgate.net |
| PEN4 | Located on virion surface | Found on the outer surface of the WSSV virion, suggesting a role in neutralization. | nih.govresearchgate.net |
Research Methodologies in Penaeidin 1 Studies
Peptide Isolation and Purification Techniques (e.g., Chromatography)
The initial discovery and characterization of Penaeidin-1 relied on classic protein purification techniques. Researchers isolated the peptide from the hemolymph (blood) of shrimp, often starting with a solid-phase extraction to prepurify the sample. espol.edu.ecifremer.fr This was typically followed by multiple rounds of high-performance liquid chromatography (HPLC), a powerful technique for separating components of a mixture. espol.edu.ecresearchgate.netnih.gov
Chromatography separates molecules based on their physical and chemical properties as they pass through a stationary phase while being carried by a mobile phase. savemyexams.comjournalagent.com In the case of this compound, reversed-phase HPLC has been a common method. researchgate.netnih.gov In this technique, the stationary phase is nonpolar, and the mobile phase is a polar solvent. Peptides are eluted based on their hydrophobicity. Different types of chromatography, such as ion exchange and affinity chromatography, can also be used to purify proteins based on charge and specific binding interactions, respectively. journalagent.com The purity of the isolated peptide is often confirmed by techniques like capillary zone electrophoresis. espol.edu.ecresearchgate.net
Molecular Cloning and Sequencing (cDNA, EST)
To understand the genetic basis of this compound, researchers have utilized molecular cloning techniques. This involves creating a cDNA (complementary DNA) library from the shrimp's hemocytes, the cells responsible for producing penaeidins. espol.edu.ecresearchgate.net A cDNA library is a collection of DNA copies of the messenger RNA (mRNA) molecules present in a particular cell type. By screening this library with a specific DNA probe, the gene encoding this compound can be identified and isolated. espol.edu.ec
Once the gene is cloned, its nucleotide sequence is determined. This provides the blueprint for the amino acid sequence of the this compound precursor protein. researchgate.net Additionally, Expressed Sequence Tag (EST) projects, which involve sequencing short fragments of cDNAs, have contributed to the discovery and characterization of different penaeidin isoforms. ifremer.fr The analysis of these sequences has revealed that penaeidins are synthesized as a precursor molecule containing a signal peptide that is later cleaved off to produce the mature, active peptide. researchgate.netcore.ac.uk
Gene Expression Analysis (e.g., RT-PCR, Northern Blot)
To investigate where and when this compound is produced in the shrimp, scientists employ gene expression analysis techniques. Northern blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are two common methods used for this purpose. researchgate.netnih.govnih.gov
Northern blotting involves separating RNA molecules by size on a gel and then transferring them to a membrane. A labeled probe specific for the this compound gene is then used to detect the corresponding mRNA, providing information about its size and abundance. ifremer.frcapes.gov.br
RT-PCR is a more sensitive technique that first converts mRNA into cDNA and then amplifies a specific segment of the cDNA using PCR. nih.govnih.gov This allows for the detection of even small amounts of this compound mRNA in various tissues. Studies using these methods have shown that this compound is constitutively expressed, meaning it is always being produced, primarily in the hemocytes. ifremer.frcapes.gov.br Expression has also been detected in other tissues like the heart, gills, and intestine. nih.gov Following a microbial challenge, the levels of this compound mRNA can be upregulated, indicating its role in the shrimp's immune response. core.ac.uk
Immunocytochemistry and Ultrastructural Localization
To pinpoint the exact location of this compound within the shrimp's cells and tissues, researchers use immunocytochemistry. This technique utilizes antibodies that specifically bind to the this compound peptide. ifremer.frvulcanchem.com By labeling these antibodies with a fluorescent dye or an enzyme that produces a colored product, the location of the peptide can be visualized under a microscope.
At the ultrastructural level, immunogold labeling combined with electron microscopy has provided high-resolution localization. ifremer.frresearchgate.net In this method, the antibodies are linked to tiny gold particles, which appear as electron-dense dots under the electron microscope. These studies have definitively shown that penaeidins are stored within the cytoplasmic granules of a specific type of hemocyte called granulocytes. ifremer.frresearchgate.netnih.govnih.gov This storage allows for the rapid release of the peptide upon microbial invasion. nih.govnih.gov
Antimicrobial Activity Assays (e.g., Liquid Growth Inhibition)
A critical aspect of this compound research is determining its effectiveness against various microorganisms. The most common method for this is the liquid growth inhibition assay. espol.edu.ecnii.ac.jpnih.gov In this assay, a specific concentration of the purified or synthesized peptide is incubated with a suspension of bacteria or fungi in a liquid growth medium. nii.ac.jpscrol.net
The growth of the microorganism is monitored over time, typically by measuring the optical density of the culture. nih.govscrol.net The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microbe. nii.ac.jpnih.gov These assays have demonstrated that this compound is active against a broad range of Gram-positive bacteria and also exhibits antifungal properties. espol.edu.ecresearchgate.netuniprot.org
Peptide Synthesis and Recombinant Production
To obtain larger quantities of this compound for research and to study the function of specific domains, scientists have turned to chemical synthesis and recombinant production methods.
Solid-phase peptide synthesis (SPPS) is a technique where amino acids are sequentially added to a growing peptide chain that is attached to a solid resin support. bachem.comcsic.es This method allows for the precise synthesis of peptides with a defined sequence. bachem.com For larger peptides like penaeidins, a strategy called native ligation can be used, where two smaller, synthetically produced peptide segments are joined together. nih.gov
Recombinant production involves introducing the this compound gene into a host organism, such as yeast (like Pichia pastoris) or insect cells, which then produces the peptide. nih.govnii.ac.jpscispace.comfrontiersin.org While this can yield large amounts of the peptide, challenges such as improper folding or non-native modifications like glycosylation can occur. nih.gov Nevertheless, both synthetic and recombinant penaeidins have been instrumental in confirming the antimicrobial activities observed with the native peptide. scispace.comnih.gov
Structural Determination Techniques (e.g., NMR, Mass Spectrometry)
Understanding the three-dimensional structure of this compound is key to understanding its mechanism of action. The primary techniques used for this are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov
Mass spectrometry (MS) is used to determine the precise molecular weight of the peptide and to sequence it. espol.edu.ecresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and electrospray ionization (ESI) are commonly employed. espol.edu.ecuniprot.org Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence. nih.gov High-resolution techniques like Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry (FTICR-MS) allow for the detailed analysis of intact penaeidin isoforms. nih.govnih.gov
NMR spectroscopy is used to determine the 3D structure of the peptide in solution. ifremer.fr This technique provides information about the spatial arrangement of atoms within the molecule. NMR studies have revealed that this compound consists of two distinct domains: an unstructured N-terminal proline-rich domain and a C-terminal cysteine-rich domain that forms a defined structure stabilized by three disulfide bonds. nih.govnih.gov
RNA Interference (RNAi) and Gene Knockdown Studies
RNA interference (RNAi) is a powerful molecular tool used to study gene function by silencing the expression of a specific gene. nih.govconicet.gov.ar The technique involves introducing double-stranded RNA (dsRNA) that matches the sequence of the target gene's messenger RNA (mRNA). nih.gov This triggers a cellular mechanism that degrades the target mRNA, thereby "knocking down" or reducing the synthesis of the corresponding protein. genexoliposomy.pl In crustaceans, RNAi has become an integral method for discovering the functions of genes involved in immunity. nii.ac.jpmdpi.com
Several studies have used RNAi to investigate the in vivo roles of penaeidins in the shrimp immune response. By knocking down specific penaeidin genes, researchers can observe the effect on the shrimp's ability to combat infections.
Another significant study investigated the antiviral role of four different penaeidins (BigPEN, PEN2, PEN3, and PEN4) against the White Spot Syndrome Virus (WSSV). nih.gov Through in vivo RNAi, each penaeidin gene was individually silenced. The penaeidin-silenced shrimp showed significantly higher viral loads and increased susceptibility to WSSV infection compared to controls. nih.gov Crucially, the survival rate could be rescued by injecting recombinant penaeidin protein, providing strong evidence that these peptides are critical antiviral effectors that can block viral entry. nih.gov
Other research has shown that depleting penaeidins via RNAi impairs the shrimp's inflammatory response, as penaeidin-depleted shrimp fail to recruit granulocytes (a type of immune cell) to the site of a wound. nii.ac.jpntou.edu.tw These findings highlight that penaeidins function not only as direct antimicrobial agents but also as signaling molecules in the shrimp immune system. nii.ac.jp
| Study Focus | Penaeidin(s) Studied | Methodology | Key Findings |
| Antibacterial Function | LvBigPEN | dsRNA targeting LvBigPEN was injected into L. vannamei, followed by a challenge with Vibrio parahaemolyticus. nih.gov | Knockdown of LvBigPEN resulted in increased bacterial load and susceptibility, confirming its in vivo antibacterial role. nih.gov |
| Antiviral Function | BigPEN, PEN2, PEN3, PEN4 | Individual dsRNA constructs for each penaeidin were injected into L. vannamei, followed by a WSSV challenge. nih.gov | Silencing of each penaeidin led to higher viral loads and increased susceptibility to WSSV. nih.gov |
| Immune Cell Migration | General Penaeidins | RNAi was used to create penaeidin-depleted shrimp, which were then subjected to wounding. nii.ac.jpntou.edu.tw | Penaeidin-silenced shrimp showed a failure to recruit penaeidin-positive granulocytes to the inflammatory site. nii.ac.jpntou.edu.tw |
Future Research Directions and Potential Applications in Non Human Contexts
Elucidation of Detailed Molecular Mechanisms of Action (e.g., Membrane Specificity, Intracellular Pathways)
While it is generally understood that penaeidins exert their antimicrobial effects through mechanisms that can include membrane disruption, the precise molecular details of their action are still being unraveled. tandfonline.com Future research will need to focus on elucidating the specifics of their interaction with microbial membranes and potential intracellular targets.
The two-domain structure of penaeidins suggests a complex mechanism of action. nih.gov It is hypothesized that the C-terminal cysteine-rich domain (CRD), which contains an amphipathic alpha-helix, is responsible for the initial binding to the pathogen's membrane. ntou.edu.twscispace.com The N-terminal proline-rich domain (PRD) is then thought to be involved in the subsequent disruption of the membrane or interaction with intracellular components. scispace.comresearchgate.net However, studies have shown that for some penaeidin classes, the PRD alone can possess antimicrobial activity, indicating that it is sufficient to confer target specificity. researchgate.net For instance, the PRD of penaeidin class 4 has been shown to have the same target range as the full-length peptide. researchgate.net In contrast, for Penaeus monodon penaeidin, neither the PRD nor the CRD alone possesses bactericidal activity; only the intact molecule is effective. ntou.edu.twscispace.com This suggests that the cooperative effect of both domains is crucial for its function. nih.gov
The antiviral mechanism of penaeidins is also an area of active investigation. Studies have revealed that penaeidins can inhibit viral infections, such as White Spot Syndrome Virus (WSSV), by interacting with viral envelope proteins. tandfonline.com For example, PEN2 has been shown to competitively bind to the envelope protein VP24, and BigPEN can bind to VP28, thereby disrupting the virus's ability to enter host cells. tandfonline.com All four penaeidins from Litopenaeus vannamei (BigPEN, PEN2, PEN3, and PEN4) have been observed on the outer surface of the WSSV virion. tandfonline.com
Future research should employ advanced techniques to further clarify these mechanisms. High-resolution imaging and biophysical methods could visualize the interaction of penaeidins with model and native microbial membranes to understand the specifics of membrane permeabilization. Furthermore, identifying the intracellular targets of penaeidins is crucial. Some evidence suggests that penaeidins may bind to bacterial DNA, as seen with LvBigPEN. nih.gov The regulation of penaeidin expression is also an important aspect, with studies indicating that NF-κB pathways, including the Toll and IMD pathways, are involved in their production. tandfonline.combiorxiv.orgnih.gov
Exploration of Novel Penaeidin Isoforms and Their Functions
The diversity of penaeidin isoforms within and between shrimp species presents a rich area for exploration. nih.govresearchgate.net Different penaeidin classes and isoforms exhibit considerable diversity in their target specificity and effectiveness against various microorganisms. researchgate.net Initially, three classes of penaeidins (PEN1, PEN2, and PEN3) were identified in Litopenaeus vannamei. nih.gov Subsequent research led to the discovery of a novel class, penaeidin 4, in both L. vannamei and L. setiferus. researchgate.net Phylogenetic analysis has since combined classes 1 and 2, with classes 3 and 4 remaining distinct. researchgate.net A fifth class, PEN5, has also been characterized. tandfonline.comnih.gov
This diversity in sequence translates to functional diversity. nih.govnih.gov For example, penaeidins are generally more active against Gram-positive bacteria and fungi, with some isoforms showing moderate activity against Gram-negative bacteria. researchgate.netnih.gov Penaeidin class 4, for instance, exhibits target-species specificity against Gram-positive bacteria. researchgate.net The proline-rich domains of different isoforms are quite variable, and these differences are reflected in their function. nih.gov
The discovery of novel isoforms continues, with new penaeidin-like sequences being identified in EST libraries from various shrimp species. musc.edu For example, a new penaeidin isoform from Fenneropenaeus indicus was found to have an open reading frame of 234 bp, encoding a 77-amino acid peptide. researchgate.net In Marsupenaeus japonicus, a penaeidin named MjPen-II was identified which contains a unique serine-rich region in addition to the typical PRD and CRD. mdpi.com This isoform was shown to promote bacterial agglutination, a function attributed to the serine-rich and proline-rich domains. mdpi.com
Future research should focus on systematic screening of different shrimp species to identify and characterize new penaeidin isoforms. High-throughput sequencing and proteomic approaches can accelerate this discovery process. Once identified, the functional characterization of these new isoforms against a broad panel of pathogens will be essential to understand their potential applications.
Advanced Peptide Engineering for Enhanced Biocidal Properties in Aquaculture Settings
The natural diversity of penaeidins provides a strong foundation for peptide engineering to enhance their biocidal properties for use in aquaculture. By understanding the structure-function relationships of different penaeidin domains, it is possible to design synthetic or recombinant peptides with improved potency, stability, and target specificity.
One approach is the creation of hybrid peptides that combine domains from different penaeidin classes or even from other families of antimicrobial peptides. The synthesis of a penaeidin class 3 isoform from L. setiferus using native chemical ligation has demonstrated the feasibility of producing these complex peptides synthetically. nih.gov This method also allows for the production of individual domains for functional analysis. nih.gov
Engineering the proline-rich domain (PRD) is a particularly promising strategy, as this domain is often responsible for target specificity. researchgate.net Modifying the amino acid sequence of the PRD could broaden the antimicrobial spectrum or increase activity against specific aquaculture pathogens. For example, since some penaeidins have limited activity against Gram-negative bacteria like Vibrio species, a major pathogen in shrimp aquaculture, engineering the PRD to be more effective against these bacteria would be highly beneficial. musc.edumdpi.com
Another avenue for enhancement is to improve the stability of the peptides in aquaculture environments. This could involve modifications to protect against proteolytic degradation or to enhance solubility and activity in saline water. The use of non-natural amino acids or cyclization of the peptide backbone are potential strategies to increase stability.
The table below summarizes key research findings that can inform future peptide engineering efforts.
| Research Finding | Implication for Peptide Engineering | Reference(s) |
| The proline-rich domain (PRD) of penaeidin class 4 is sufficient for antimicrobial activity and target specificity. | The PRD can be used as a template for designing smaller, more specific antimicrobial peptides. | researchgate.net |
| The intact penaeidin molecule (both PRD and CRD) is required for bactericidal activity in P. monodon penaeidin. | Engineering efforts should consider the synergistic action of both domains for certain penaeidin classes. | ntou.edu.twscispace.com |
| Penaeidins can block viral entry by binding to viral envelope proteins. | Specific binding domains can be identified and optimized to create potent antiviral peptides. | tandfonline.com |
| A penaeidin from M. japonicus with a serine-rich domain exhibits bacterial agglutination activity. | Incorporation of novel domains could add new functionalities to engineered peptides. | mdpi.com |
Understanding Penaeidin Role in Broader Crustacean Immune Networks
Penaeidins are key effector molecules in the shrimp's innate immune system, but their role extends beyond direct antimicrobial action. ntou.edu.twresearchgate.net They are integral components of a complex immune network, and understanding their interactions within this network is crucial for a holistic view of crustacean immunity.
Penaeidins are primarily expressed in hemocytes, the main immune cells of shrimp, and are stored in their granules to be released upon microbial stimulation. nih.govntou.edu.twscispace.com Their expression can be significantly upregulated in response to infection with pathogens like WSSV or Vibrio harveyi. nih.govtandfonline.com This upregulation is controlled by key immune signaling pathways, such as the Toll and IMD pathways, which are canonical NF-κB pathways. tandfonline.combiorxiv.orgnih.gov
Recent evidence suggests that penaeidins also have cytokine-like functions. ntou.edu.twresearchgate.net For example, the PRD of P. monodon penaeidin can direct the migration of granulocytes to sites of inflammation, suggesting a role in wound healing. nih.govntou.edu.tw This is supported by the observation that penaeidin knockdown decreases the expression of cell adhesion molecules. ntou.edu.tw Furthermore, penaeidins may be involved in coating microbes for recognition by phagocytes. scispace.com
The interaction of penaeidins with other immune molecules is another important area of research. For example, the expression of penaeidins is linked to the activation of the prophenoloxidase (proPO) system, another critical component of the crustacean immune response. researchgate.net Understanding how penaeidins are integrated with other antimicrobial peptides like crustins and anti-lipopolysaccharide factors (ALFs) will provide a more complete picture of the shrimp's defense mechanisms. researchgate.netnih.gov
Future research should focus on mapping the regulatory networks that control penaeidin expression and release. Investigating the cross-talk between penaeidins and other immune pathways will be key to understanding how shrimp mount a coordinated defense against pathogens.
Biotechnological Applications in Aquaculture Disease Management (e.g., as feed additives, environmental disinfectants)
The potent and broad-spectrum antimicrobial activity of penaeidins makes them attractive candidates for biotechnological applications in aquaculture disease management, offering an alternative to traditional antibiotics. researchgate.netmdpi.comresearchgate.net
One of the most promising applications is their use as feed additives. aquaculturemag.comglobalseafood.org Incorporating penaeidins or penaeidin-expressing organisms into aquafeeds could help to control pathogenic bacteria in the gut, improve the immune status of the shrimp, and increase disease resistance. aquaculturemag.come-fas.org Studies have shown that dietary supplementation with compounds that increase the expression of penaeidin genes can lead to higher survival rates after a challenge with pathogenic bacteria like Vibrio parahaemolyticus. aquaculturemag.come-fas.org A recent study demonstrated that transgenic duckweed expressing penaeidin 3a could inhibit bacteria and that the protein content of this duckweed was high, making it a potential feed ingredient. mdpi.comnih.gov
Another potential application is as an environmental disinfectant. globalseafood.orgresearchgate.net While the direct use of peptides as disinfectants in large volumes of water may be cost-prohibitive, they could be used to treat hatchery tanks, equipment, or even the water in recirculating aquaculture systems. globalseafood.orgmdpi.com Their biodegradability would be an advantage over many chemical disinfectants that can have negative environmental impacts. mdpi.com However, research is needed to determine the effective concentrations and application methods for penaeidins as disinfectants in aquaculture settings.
The development of penaeidin-based therapeutics is also a possibility. csic.es These could be administered to shrimp during periods of high disease risk, such as during transport or after handling. The stability of some AMPs in the gastrointestinal tract is a major advantage for oral administration. csic.es
The table below outlines potential biotechnological applications and the research needed to bring them to fruition.
| Application | Research and Development Needs |
| Feed Additives | - Develop cost-effective methods for large-scale production of penaeidins (e.g., in microbial or plant-based systems). - Conduct in vivo feeding trials to determine optimal inclusion levels and their effects on growth, immunity, and disease resistance. - Evaluate the stability of penaeidins during feed processing and in the digestive tract of shrimp. |
| Environmental Disinfectants | - Determine the efficacy of penaeidins against a range of aquaculture pathogens in water. - Investigate the stability of penaeidins in different water qualities (salinity, pH, organic load). - Develop cost-effective application methods for hatchery and tank disinfection. |
Q & A
Q. How can this compound studies ensure reproducibility across independent laboratories?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., MICs, spectra) in public repositories (e.g., Zenodo, Figshare). Provide detailed protocols for recombinant protein production, including E. coli strain (e.g., BL21(DE3)), induction conditions (IPTG concentration, temperature), and purification tags (e.g., His-tag) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
